molecular formula C25H23N3O5 B12000088 2-Ethoxy-4-(2-(oxo(3-toluidino)acetyl)carbohydrazonoyl)phenyl benzoate CAS No. 765288-70-8

2-Ethoxy-4-(2-(oxo(3-toluidino)acetyl)carbohydrazonoyl)phenyl benzoate

Cat. No.: B12000088
CAS No.: 765288-70-8
M. Wt: 445.5 g/mol
InChI Key: WBYHYKFRDNABJY-WGOQTCKBSA-N
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Preparation Methods

The synthesis of 2-Ethoxy-4-(2-(oxo(3-toluidino)acetyl)carbohydrazonoyl)phenyl benzoate involves multiple steps. One common synthetic route includes the condensation of 3-toluidine with ethyl 4-formylbenzoate, followed by the reaction with carbohydrazide. The reaction conditions typically involve the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction

Chemical Reactions Analysis

2-Ethoxy-4-(2-(oxo(3-toluidino)acetyl)carbohydrazonoyl)phenyl benzoate can undergo various chemical reactions, including:

The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

2-Ethoxy-4-(2-(oxo(3-toluidino)acetyl)carbohydrazonoyl)phenyl benzoate has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-Ethoxy-4-(2-(oxo(3-toluidino)acetyl)carbohydrazonoyl)phenyl benzoate involves its interaction with specific molecular targets. The compound can bind to proteins and enzymes, altering their activity and function. The pathways involved in these interactions are still under investigation, but they may include inhibition of enzyme activity or modulation of protein-protein interactions .

Comparison with Similar Compounds

2-Ethoxy-4-(2-(oxo(3-toluidino)acetyl)carbohydrazonoyl)phenyl benzoate can be compared with similar compounds such as:

Properties

CAS No.

765288-70-8

Molecular Formula

C25H23N3O5

Molecular Weight

445.5 g/mol

IUPAC Name

[2-ethoxy-4-[(E)-[[2-(3-methylanilino)-2-oxoacetyl]hydrazinylidene]methyl]phenyl] benzoate

InChI

InChI=1S/C25H23N3O5/c1-3-32-22-15-18(12-13-21(22)33-25(31)19-9-5-4-6-10-19)16-26-28-24(30)23(29)27-20-11-7-8-17(2)14-20/h4-16H,3H2,1-2H3,(H,27,29)(H,28,30)/b26-16+

InChI Key

WBYHYKFRDNABJY-WGOQTCKBSA-N

Isomeric SMILES

CCOC1=C(C=CC(=C1)/C=N/NC(=O)C(=O)NC2=CC=CC(=C2)C)OC(=O)C3=CC=CC=C3

Canonical SMILES

CCOC1=C(C=CC(=C1)C=NNC(=O)C(=O)NC2=CC=CC(=C2)C)OC(=O)C3=CC=CC=C3

Origin of Product

United States

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